molecular formula C13H16N2O3 B2604108 Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955757-90-1

Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No. B2604108
CAS RN: 955757-90-1
M. Wt: 248.282
InChI Key: OBUTWCIWVQMBNO-UHFFFAOYSA-N
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Description

“Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate” is a novel compound that has recently gained attention in research and industry due to its potential applications. It belongs to a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs involves commonly used synthetic strategies for constructing the core scaffold . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in medicinal chemistry. The ability to create complex structures like 4-hydroxy-2-quinolones and their derivatives is significant because these structures often exhibit unique biological activities .

Biological Activity Studies

The tetrahydroisoquinoline scaffold is a key feature in many biologically active molecules. Research into the biological activities and structure-activity relationships (SAR) of analogs of this compound can lead to the development of new therapeutic agents with potential applications in treating infective pathogens and neurodegenerative disorders .

Drug Research and Development

Due to its structural similarity to naturally occurring isoquinoline alkaloids, this compound can be used as a starting point for the development of drugs. It can serve as a precursor in the synthesis of molecules that mimic the biological effects of natural products .

Anti-Virulence Agent Research

Compounds derived from this chemical can be explored for their potential as anti-virulence agents against pathogens like Staphylococcus aureus . This application is particularly relevant in the search for new ways to combat antibiotic resistance .

Molecular Docking Studies

Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate derivatives can be used in molecular docking studies to predict the interaction with biological targets. This is a crucial step in the design of compounds with specific biological activities .

Synthetic Chemistry

The compound’s role in synthetic chemistry is not to be underestimated. It can be used to develop novel synthetic methodologies, which can lead to the creation of a variety of new compounds with potential pharmaceutical applications .

properties

IUPAC Name

methyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-3-4-12(7-11(10)8-15)14-13(17)18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUTWCIWVQMBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

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